molecular formula C13H22N4O2 B6147880 tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate CAS No. 1264296-09-4

tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate

Cat. No. B6147880
CAS RN: 1264296-09-4
M. Wt: 266.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate, also known as TBAP, is a synthetic organic compound with a variety of uses in scientific research. TBAP is a structural isomer of piperidine, a cyclic organic compound, and is used as a ligand in coordination chemistry. TBAP is also used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor to other compounds used in research. TBAP is a colorless solid at room temperature and is soluble in a variety of organic solvents.

Scientific Research Applications

Tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate is used in a variety of scientific research applications. It is used as a ligand in coordination chemistry, and as a reagent in organic synthesis. It is also used as a catalyst in polymerization reactions, and as a precursor to other compounds used in research. tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate is also used in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

Tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate is used as a ligand in coordination chemistry, and functions by forming a coordination complex with a metal ion. The metal ion is bound to the ligand by a covalent bond, and this bond is responsible for the stability of the complex. The complex can then be used to catalyze a variety of reactions.
Biochemical and Physiological Effects
tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate is not known to have any direct biochemical or physiological effects. However, it can be used as a precursor to other compounds that do have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has several advantages for use in lab experiments. It is a colorless solid at room temperature, and is soluble in a variety of organic solvents. It is also relatively stable and can be stored for long periods of time. The main limitation of tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate is its relatively high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are a number of potential future directions for tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate. It could be used as a reagent in organic synthesis to produce a variety of compounds, including pharmaceuticals and other organic compounds. It could also be used to study the coordination chemistry of metal ions, or as a catalyst in polymerization reactions. tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate could also be used as a building block for the synthesis of other compounds, such as dyes and pigments, or for the production of nanomaterials. Additionally, tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate could be further investigated for its potential uses in drug design, as well as its potential applications in biotechnology.

Synthesis Methods

Tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate can be synthesized through a variety of methods. The most common method involves the reaction of tert-butyl isocyanide with 5-amino-1H-pyrazol-4-ylpiperidine-1-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction yields the desired product in high yields. Other methods of synthesizing tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate involve the reaction of isocyanides with amines, or the reaction of isocyanides with nitriles or imines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate with 5-amino-1H-pyrazole in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 4-(chloromethyl)piperidine-1-carboxylate", "5-amino-1H-pyrazole", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 5-amino-1H-pyrazole to a solution of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate in a suitable solvent (e.g. DMF, DMSO)", "Add a base (e.g. potassium carbonate) to the reaction mixture to facilitate the reaction", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and then filter off any solids", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography or recrystallization to obtain tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate" ] }

CAS RN

1264296-09-4

Product Name

tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate

Molecular Formula

C13H22N4O2

Molecular Weight

266.3

Purity

95

Origin of Product

United States

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